4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that consists of multiple aromatic rings and a variety of functional groups
Mechanism of Action
Target of Action
The primary target of this compound is the RET protein kinase . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, the RET protein kinase, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the kinase, thereby preventing it from phosphorylating other proteins and initiating downstream signaling pathways .
Biochemical Pathways
The inhibition of RET kinase affects several biochemical pathways. One of the key pathways is the ERK1/2 pathway . Normally, the activation of RET leads to the phosphorylation of ERK1/2, which then triggers a series of reactions involved in cell proliferation and survival . By inhibiting RET, this compound prevents the activation of the ERK1/2 pathway .
Pharmacokinetics
The compound has been shown to inhibit ret phosphorylation of erk1/2 in mcf-7 breast cancer cells at concentrations as low as 100 nm , suggesting that it has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of RET-mediated cellular processes. This includes the prevention of cell proliferation and survival that would normally occur as a result of RET activation . This makes the compound a potential candidate for the treatment of diseases characterized by overactive RET signaling, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine generally involves multi-step procedures:
Formation of the Pyrimidine Core: : This can be achieved through the condensation of appropriate aldehydes and amines under catalytic conditions.
Introduction of Methyl and Methylsulfanyl Groups: : These functional groups are typically introduced via alkylation and thiolation reactions, respectively, using reagents such as methyl iodide and thiols.
Attachment of the Pyrazolo[3,4-d]pyrimidin-4-yl Group: : This step usually requires a nucleophilic substitution reaction, where the pyrimidine core reacts with a substituted piperazine derivative.
Industrial Production Methods
Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions for higher yields. Techniques such as continuous flow reactors may be employed to streamline the synthesis process and ensure consistent product quality.
Chemical Reactions Analysis
4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : With reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : With agents like lithium aluminum hydride or sodium borohydride, which might reduce certain functional groups like ketones or aldehydes present in the compound.
Substitution: : The aromatic rings in the compound make it susceptible to electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Major products formed from these reactions can include more oxidized or reduced forms of the compound, as well as derivatives where substitutions have occurred on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a useful intermediate in the synthesis of other complex molecules. Its multi-functional structure allows for versatile modification, making it valuable in developing novel compounds.
Biology
Biologically, 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has shown potential in enzyme inhibition studies, helping researchers understand enzyme functions and develop inhibitors for therapeutic purposes.
Medicine
In medicine, the compound is of interest due to its potential therapeutic properties. It has been investigated as a possible candidate for drug development, particularly in targeting specific pathways involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine-based molecules, such as:
4-amino-2-(methylsulfanyl)-6-(4-piperazin-1-yl)pyrimidine
2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Uniqueness
What sets 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart is its unique combination of functional groups and structural features that allow for diverse chemical reactivity and biological activity. This makes it a particularly attractive compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-10-7-12(20-15(19-10)24-2)22-3-5-23(6-4-22)14-11-8-18-21-13(11)16-9-17-14/h7-9H,3-6H2,1-2H3,(H,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUDDTWZOLIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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